molecular formula C15H19BrN4O2 B7063789 N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7063789
M. Wt: 367.24 g/mol
InChI Key: VJMWGZMGEJLWDQ-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes a brominated pyridinyl group and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-5-20-13(6-11(18-20)9(2)3)15(22)17-12-8-19(4)7-10(16)14(12)21/h6-9H,5H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMWGZMGEJLWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)NC2=CN(C=C(C2=O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Bromination: Introduction of a bromine atom into the pyridinyl ring.

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the oxidation state of the molecule.

    Substitution: Replacement of one functional group with another, which can modify the chemical properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-morpholin-4-ylpyridine-3-carboxamide
  • N-(5-Bromo-1-methyl-4-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide

Uniqueness

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

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